N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide

Description

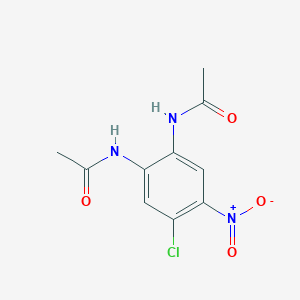

N-(5-Chloro-2-acetamido-4-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative characterized by a chloro group at position 5, an acetamido group at position 2, and a nitro group at position 4 on the phenyl ring. Its molecular formula is C₁₀H₁₀ClN₃O₄, with a molecular weight of 295.66 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitro and chloro groups, which activate the ring for nucleophilic substitution or reduction reactions .

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetamido-4-chloro-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O4/c1-5(15)12-8-3-7(11)10(14(17)18)4-9(8)13-6(2)16/h3-4H,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOKYQWOGYGRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 5-chloro-2-nitroaniline and acetic anhydride.

Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as sulfuric acid, at a temperature of around 60-70°C.

Product Formation: The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 5-chloro-2-amino-4-nitrophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-2-nitroaniline and acetic acid.

Scientific Research Applications

Pharmaceutical Applications

N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the development of drugs targeting specific biological pathways.

- Synthesis of Drug Intermediates : The compound is involved in synthesizing intermediates for drugs like Nintedanib, which is used in treating certain types of cancer and idiopathic pulmonary fibrosis. The synthesis involves acylation and methylation reactions that yield high-purity products suitable for further pharmaceutical development .

Dye and Pigment Production

Another notable application of this compound is in the production of dyes and pigments. The compound serves as a precursor in the synthesis of various azo dyes, which are widely used in textiles and other industries.

- Intermediate for Azo Dyes : The compound's nitro and chloro groups make it suitable for coupling reactions that form azo linkages, essential for producing vibrant colors in dyes .

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC).

- HPLC Applications : The compound can be separated and quantified using reverse-phase HPLC methods. This technique is crucial for assessing purity levels and isolating impurities in preparative separations .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Pharmacokinetics Study : A study demonstrated the use of this compound in pharmacokinetic assays to evaluate drug absorption and metabolism. The results indicated favorable properties for further drug development .

- Dye Synthesis Case : Research highlighted its application in synthesizing a specific azo dye, showcasing its efficiency as an intermediate that enhances color stability and intensity .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide and analogous acetamide derivatives:

Key Comparisons :

Electronic Effects: The target compound’s dual acetamido groups create strong electron-withdrawing effects, enhancing its susceptibility to nucleophilic aromatic substitution compared to mono-substituted analogs like N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide . The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide further polarizes the aromatic ring, facilitating reactions with nucleophiles like amines .

Synthetic Routes :

- The target compound is likely synthesized via acetylation of a precursor aniline derivative, similar to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which is prepared by refluxing with acetic anhydride .

- In contrast, N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide involves methoxy substitution, requiring protection/deprotection steps .

N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide is a precursor for pyrazole derivatives, suggesting the target compound could similarly serve in medicinal chemistry .

Physical Properties :

Biological Activity

N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing available data from various studies, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a nitrophenyl group, which is known to influence its biological properties. The chemical formula is , and it exhibits properties typical of nitro compounds, such as potential antibacterial and antitumor activities.

1. Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrophenylacetamides have shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |

| N-(5-chloro-2-nitrophenyl)acetamide | TBD | Various Gram-positive bacteria |

| N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide | TBD | Staphylococcus aureus |

2. Antitumor Activity

The antitumor potential of nitrophenylacetamides has been explored through various in vitro assays. Compounds within this class have exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. For example, a derivative was tested against six tumor cell lines with promising results indicating a good safety profile .

Table 2: Cytotoxicity Assay Results

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | Various tumor cell lines |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 16 | Vero cell line |

The biological activities of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The presence of the nitro group is crucial for its activity, as it can undergo reduction in bacterial systems, leading to the generation of reactive nitrogen species that exert toxic effects on microbial cells .

Case Study: Antibacterial Efficacy Against Resistant Strains

A specific study focused on the efficacy of this compound derivatives against multi-drug resistant strains of M. tuberculosis. The results indicated that modifications in the acetamido group significantly enhanced antimicrobial potency, with some derivatives achieving MIC values as low as 4 μg/mL against resistant strains .

Case Study: Antitumor Activity Assessment

In another study assessing the antitumor activity, researchers evaluated the compound's effects on various human cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloro-2-acetamido-4-nitrophenyl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the nitration and chloro-substitution of a phenyl precursor, followed by acetylation. Key steps include:

- Nitration : Controlled nitration at the para position using mixed acid (HNO₃/H₂SO₄) under ice-cooling to avoid over-nitration .

- Acetylation : Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, monitored via TLC to ensure completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., nitro at C4, chloro at C5) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and retention time consistency .

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (C₁₀H₉ClN₃O₄⁺, calc. 294.02) .

Q. What are the critical physicochemical properties influencing experimental design?

- Solubility : Poor aqueous solubility (<1 mg/mL in water) but soluble in polar aprotic solvents (DMSO, DMF) for in vitro assays .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at 2–8°C in inert atmospheres to prevent nitro group reduction .

Advanced Research Questions

Q. How can reaction mechanisms for nitro group reduction be optimized to avoid byproducts?

- Methodology : Catalytic hydrogenation (H₂/Pd-C in ethanol) at 50 psi selectively reduces nitro to amine without affecting chloro or acetamide groups. Alternative: Use SnCl₂/HCl for stoichiometric control, but monitor for over-reduction via UV-Vis (λmax shift from 320 nm to 280 nm) .

- Contradiction Note : Pd-C may dechlorinate under high-pressure conditions; test lower pressures (20–30 psi) or switch to PtO₂ catalysts .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological targets?

- Derivatization : Synthesize analogs by replacing chloro with fluoro (via Balz-Schiemann reaction) or modifying the acetamide group (e.g., propionamide) .

- Biological Assays :

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates .

- Cellular Uptake : Radiolabel with ¹⁴C-acetamide and measure accumulation in HeLa cells via scintillation counting .

Q. How can contradictory data in solubility or reactivity be resolved?

- Case Study : Discrepancies in reported solubility (DMSO vs. DMF) may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

- Experimental Replication : Repeat synthesis under inert (N₂) conditions to rule out oxidative degradation during purification .

Q. What advanced techniques are used to study interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip to measure binding affinity (KD) .

- Molecular Dynamics (MD) Simulations : Model docking with DNA gyrase (PDB: 1KZN) to predict binding modes and guide mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.